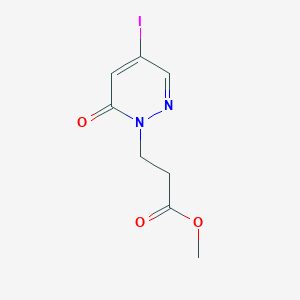
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- typically involves the reaction of acetophenone with formaldehyde and a base, followed by hydrolysis. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride are often used.
Major Products Formed
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Applications De Recherche Scientifique
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- is widely used in scientific research due to its role as a photoinitiator. It is employed in:
Chemistry: Used in the synthesis of polymers and resins.
Biology: Utilized in the development of biomaterials.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Applied in coatings, adhesives, and inks.
Mécanisme D'action
The compound acts as a photoinitiator by absorbing UV light and generating free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymers. The molecular targets include monomers and oligomers, and the pathways involve radical chain reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- 2,2-Dimethoxy-2-phenylacetophenone
- Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- is unique due to its high efficiency and low yellowing properties as a photoinitiator. It offers excellent performance in UV-curable systems and is compatible with various substrates .
Propriétés
Numéro CAS |
784144-12-3 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H12O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1 |
Clé InChI |
YHHKOCQFUSUCCG-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CO)C(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(CO)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
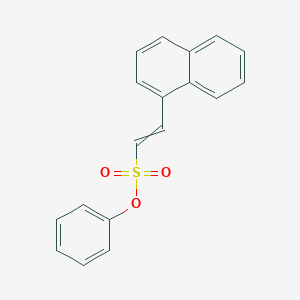
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)

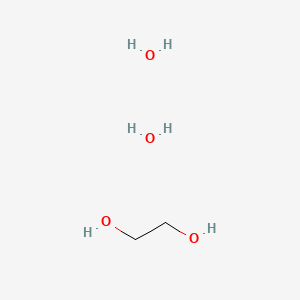
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
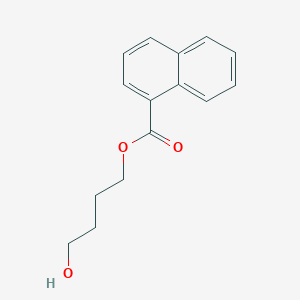
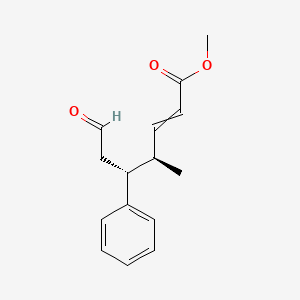
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
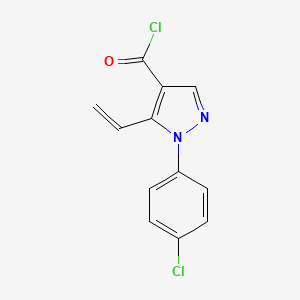
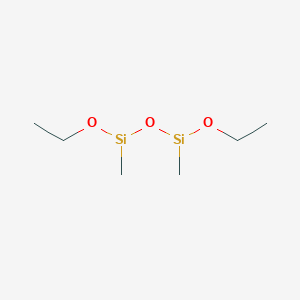
![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
